Azasetron hydrochloride
Overview
Description
Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery. It functions as a selective antagonist of the serotonin 5-HT3 receptor, which plays a crucial role in the emetic response. This compound is known for its high efficacy and safety profile, making it a valuable option in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azasetron hydrochloride involves several key steps:
Nitration: Methyl 5-chlorosalicylate is nitrated using fuming nitric acid in acetic anhydride at low temperatures to form a nitro compound.
Reduction: The nitro compound is reduced using stannous chloride in ethyl acetate and hydrochloric acid to yield an amine derivative.
Cyclization: The amine derivative undergoes cyclization with chloroacetyl chloride to form the benzoxazine ring structure.
Formation of Hydrochloride Salt: The final product is obtained by treating the benzoxazine compound with hydrochloric acid to form this compound
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. The process includes:
Dissolution and Mixing: this compound is dissolved in water along with sodium chloride, lactic acid, and L-arginine.
pH Adjustment: The pH is adjusted to 3.8-4.2, and the solution is maintained at 50-60°C.
Filtration and Filling: The solution is filtered, cooled, and filled into vials under nitrogen to ensure stability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed.
Reduction: The reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The formation of the benzoxazine ring involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and acetic anhydride.
Reduction: Stannous chloride and hydrochloric acid.
Cyclization: Chloroacetyl chloride.
Major Products:
Scientific Research Applications
Azasetron hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of 5-HT3 receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Extensively used in clinical trials for managing chemotherapy-induced nausea and vomiting.
Industry: Employed in the development of antiemetic formulations for cancer patients
Mechanism of Action
Azasetron hydrochloride exerts its antiemetic effects by selectively binding to and inhibiting 5-HT3 receptors located in the central and peripheral nervous systems. This inhibition prevents serotonin from binding to these receptors, thereby blocking the transmission of emetic signals to the brain. The drug is well-absorbed and widely distributed, with hepatic metabolism involving cytochrome P450 enzymes and renal excretion .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: Known for its high affinity for 5-HT3 receptors and used in chemotherapy-induced nausea and vomiting.
Dolasetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.
Uniqueness: Azasetron hydrochloride is unique due to its high receptor binding affinity and selectivity, which contribute to its potent antiemetic properties. It is particularly noted for its efficacy in both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
Record name | Y 25130 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azasetron hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZASETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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